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Compound of Interest

Compound Name: mCMY020

Cat. No.: B12386343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent covalent

inhibitors of the TEA Domain (TEAD) transcription factors: mCMY020 and K-975. Both

compounds target the YAP/TAZ-TEAD interface, a critical node in the Hippo signaling pathway,

which is frequently dysregulated in various cancers. This document summarizes their

performance based on available preclinical data, details the experimental protocols used for

their characterization, and visualizes the underlying biological and experimental frameworks.

At a Glance: Key Performance Indicators
A summary of the key characteristics and in vitro efficacy of mCMY020 and K-975 is presented

below. It is important to note that the inhibitory concentrations were determined using different

experimental durations (5 days for mCMY020 and variable durations for K-975), which may

influence the absolute values.
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Feature mCMY020 K-975

Target Covalent TEAD inhibitor
Potent, selective, and orally

active covalent TEAD inhibitor

Mechanism of Action

Covalently binds to a

conserved cysteine in the

central palmitoylation pocket of

TEADs, inhibiting YAP-driven

transcription.

Covalently binds to Cys359 in

the palmitate-binding pocket of

TEAD, inhibiting YAP1/TAZ-

TEAD protein-protein

interactions.[1]

Reported IC50/GI50 Values

NCI-H226: 261.3 nM (IC50, 5-

day assay)NCI-H2052: 228.7

nM (IC50, 5-day assay)

NCI-H226: 30 nM (GI50)NCI-

H2052: 180 nM (GI50)MSTO-

211H: < 100 nM (IC50)

Effect on TEAD Paralogs

Inhibits YAP association with

TEAD1, TEAD2, and TEAD3,

with no observed effect on

TEAD4.

Pan-TEAD inhibitor.

In Vivo Activity
Data not available from

searched sources.

Demonstrates anti-tumor effect

in malignant pleural

mesothelioma (MPM)

xenograft mouse models.[1]

The YAP-TEAD Signaling Pathway: A Key Oncogenic
Axis
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its

dysregulation leads to the nuclear translocation of the transcriptional co-activators Yes-

associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the

nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the

expression of genes involved in cell proliferation, survival, and migration. Both mCMY020 and

K-975 are designed to disrupt this interaction, thereby inhibiting the oncogenic functions of

YAP/TAZ.
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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of
mCMY020 and K-975.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key assays used to characterize TEAD

inhibitors.

Cell Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

96-well cell culture plates

Complete cell culture medium

TEAD inhibitor (mCMY020 or K-975) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the TEAD inhibitor in complete culture medium.

Remove the overnight medium from the cells and replace it with the medium containing the

various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell

control.
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Incubate the plate for the desired period (e.g., 5 days for mCMY020).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation

of formazan crystals.

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Caption: Workflow for a typical MTT-based cell proliferation assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD
Interaction
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This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a

cellular context.

Materials:

Cell culture dishes

Lysis buffer (containing protease and phosphatase inhibitors)

Antibody specific to the "bait" protein (e.g., anti-TEAD)

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE gels and Western blotting reagents

Antibodies for Western blotting (e.g., anti-YAP and anti-TEAD)

Procedure:

Culture cells to an appropriate confluency and treat with the TEAD inhibitor or vehicle control

for the desired time.

Lyse the cells on ice using a gentle lysis buffer to maintain protein-protein interactions.

Clarify the cell lysate by centrifugation to remove cellular debris.

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-

TEAD) to form an antibody-protein complex.

Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the protein complexes from the beads using an elution buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the "prey"

protein (e.g., YAP) and the "bait" protein (e.g., TEAD).

Cell Lysis

Incubate lysate with bait antibody (e.g., anti-TEAD)

Add Protein A/G beads

Wash beads to remove non-specific proteins

Elute bound proteins

Analyze eluate by SDS-PAGE and Western Blot

Probe for prey protein (e.g., anti-YAP)
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Caption: A simplified workflow for a co-immunoprecipitation experiment.

Summary and Future Directions
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Both mCMY020 and K-975 are potent covalent inhibitors of the YAP-TEAD interaction, a

promising therapeutic target in cancers with a dysregulated Hippo pathway. K-975 appears to

be a more potent inhibitor in the NCI-H226 cell line based on the available data, though

differences in experimental protocols should be considered. Furthermore, K-975 has

demonstrated in vivo anti-tumor activity. The differential effects of mCMY020 on TEAD

paralogs may offer a more selective therapeutic window, a hypothesis that requires further

investigation.

For drug development professionals, the choice between these or similar compounds will

depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and

the specific genetic context of the target cancer. Further head-to-head studies under identical

experimental conditions are warranted to provide a more definitive comparison of their

preclinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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